molecular formula C8H8N2O5 B13363828 2-Amino-4-methoxy-3-nitrobenzoic acid

2-Amino-4-methoxy-3-nitrobenzoic acid

Cat. No.: B13363828
M. Wt: 212.16 g/mol
InChI Key: DZSMCZYMBIPRQF-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-3-nitrobenzoic acid: is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-3-nitrobenzoic acid typically involves multiple steps:

    Nitration: The nitration of 2-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Amination: The reduction of the nitro group to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Purification: The final product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methoxy-4-nitrobenzoic acid
  • 4-Amino-2-methoxybenzoic acid
  • 3-Nitrobenzoic acid

Comparison:

  • 2-Methoxy-4-nitrobenzoic acid: Lacks the amino group, which affects its reactivity and potential applications.
  • 4-Amino-2-methoxybenzoic acid: Lacks the nitro group, which influences its chemical properties and biological activities.
  • 3-Nitrobenzoic acid: Lacks both the amino and methoxy groups, making it less versatile in terms of chemical modifications and applications.

2-Amino-4-methoxy-3-nitrobenzoic acid stands out due to the presence of all three functional groups, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

2-amino-4-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O5/c1-15-5-3-2-4(8(11)12)6(9)7(5)10(13)14/h2-3H,9H2,1H3,(H,11,12)

InChI Key

DZSMCZYMBIPRQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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